Pyrrolidin-2-one (hydrogen tribromide)

Description

Overview of Halogenating Reagents in Synthetic Organic Chemistry

Evolution and Significance of Tribromide Anion-Based Reagents

The tribromide anion (Br₃⁻) is a polyhalogen ion formed by the reaction of a bromide ion with molecular bromine. Reagents containing the tribromide anion, often in the form of organic ammonium (B1175870) salts, have emerged as valuable tools in organic synthesis. nih.gov Their development was driven by the need to circumvent the hazards associated with using highly toxic and corrosive elemental bromine. nih.govresearchgate.net These solid, stable crystalline reagents, such as pyridinium (B92312) hydrobromide perbromide, offer controlled release of bromine, enhancing reaction selectivity and simplifying handling procedures. nih.govresearchgate.net The stability of the tribromide anion can be influenced by various supramolecular forces, including hydrogen bonds and anion-π interactions, which contribute to the isolation of these exotic anionic species in a crystalline state. nih.govresearchgate.net The use of tribromide-based reagents represents a shift towards safer and more sustainable chemical practices, as they can be generated in situ to minimize storage and transport risks. nih.gov

Classification and Reactivity Profiles of Organic Halogenating Agents

Organic halogenating agents can be broadly classified based on the nature of the halogen source and the reaction mechanism they typically undergo. The choice of reagent is dictated by the substrate and the desired regioselectivity and chemoselectivity. wikipedia.org

| Class of Reagent | Examples | Primary Application/Mechanism | Reactivity Profile |

| Elemental Halogens | Molecular Bromine (Br₂), Chlorine (Cl₂) | Addition to alkenes/alkynes, Electrophilic aromatic substitution, Free-radical substitution of alkanes | Highly reactive, often low selectivity, corrosive and hazardous to handle. rsc.orgnih.gov |

| N-Halo Reagents | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Allylic and benzylic bromination (radical), Electrophilic bromination of activated rings | Moderately reactive, solid, easier to handle than elemental halogens, selectivity can be controlled by reaction conditions. numberanalytics.commdpi.com |

| Hydrogen Halides | Hydrogen Bromide (HBr) | Hydrohalogenation of alkenes and alkynes | Can undergo ionic or radical addition depending on conditions, allowing for Markovnikov or anti-Markovnikov selectivity. manac-inc.co.jp |

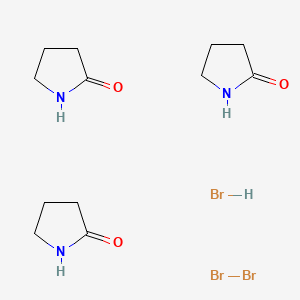

| Organic Ammonium Tribromides | Phenyltrimethylammonium tribromide (PTAT), Pyrrolidin-2-one (hydrogen tribromide) (PHT) | Selective bromination of ketones and other electron-rich substrates | Mild, selective, solid, and stable reagents that provide a controlled source of electrophilic bromine. researchgate.netresearchgate.net |

| Hypervalent Iodine Reagents | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | Electrophilic iodination | Highly reactive and selective, often used for specific transformations under mild conditions. |

Properties

IUPAC Name |

molecular bromine;pyrrolidin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H7NO.Br2.BrH/c3*6-4-2-1-3-5-4;1-2;/h3*1-3H2,(H,5,6);;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWCNOMRTUONNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br.BrBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Br3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

616-45-5 (Parent) | |

| Record name | Pyrrolidin-2-one (hydrogen tribromide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052215120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00966591 | |

| Record name | 3,4-Dihydro-2H-pyrrol-5-ol--bromine--hydrogen bromide (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52215-12-0 | |

| Record name | Pyrrolidin-2-one (hydrogen tribromide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052215120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrol-5-ol--bromine--hydrogen bromide (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-2-one (hydrogen tribromide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Development of Pyrrolidin 2 One Derived Halogenation Systems

The development of halogenating agents based on heterocyclic structures like pyrrolidin-2-one is part of a larger effort to create reagents with improved safety profiles and enhanced selectivity. The pyrrolidine (B122466) ring is a common motif in pharmaceuticals and natural products, making its derivatives a subject of intense synthetic interest. nih.govacs.org

Early Discoveries of Pyrrolidone-Bromine Complexes

Research into complexes of pyrrolidone and bromine led to the development of pyrrolidone hydrotribromide, cited in the literature as (pyrrolidone)₃•HBr₃ or PHT. researchgate.net This complex was identified as a brominating agent with remarkable selectivity. Early studies demonstrated its proficiency in the selective bromination of ketones over other functional groups like olefins and enol acetates. researchgate.net For instance, the conversion of benzalacetone to C₆H₅CH=CHCOCH₂Br was showcased as a key example of its utility. researchgate.net These findings established PHT as a valuable reagent for chemoselective brominations, suggesting that its efficacy stemmed from its ability to provide a low equilibrium concentration of bromine, particularly in solvents of low polarity. researchgate.net

Advantages of Heterocyclic Ammonium (B1175870) Tribromides over Elemental Halogens

The use of elemental halogens like molecular bromine (Br₂) in synthesis is fraught with challenges, including high toxicity, corrosiveness, and a tendency to participate in highly exothermic and often unselective reactions. rsc.orgnih.gov Heterocyclic ammonium tribromides, including PHT, offer significant advantages that mitigate these issues.

| Feature | **Elemental Bromine (Br₂) ** | Heterocyclic Ammonium Tribromides (e.g., PHT) |

| Physical State | Volatile, corrosive liquid | Stable, non-volatile crystalline solid |

| Handling | Requires specialized equipment and significant safety precautions | Easier and safer to handle, weigh, and dispense |

| Reactivity | Highly reactive, often leading to over-bromination and side products tandfonline.combohrium.com | Milder and more controlled reactivity |

| Selectivity | Often poor chemoselectivity and regioselectivity researchgate.net | High selectivity for certain functional groups (e.g., ketones) researchgate.net |

| Stoichiometry | Difficult to control precise stoichiometry due to volatility | Precise stoichiometry is easily controlled |

| Byproducts | Generates corrosive HBr gas | The heterocyclic component is typically recoverable |

Research Trajectories and Contemporary Challenges in Highly Selective Bromination

Synthetic Routes to the Pyrrolidin-2-one Ligand

The pyrrolidin-2-one ring system, also known as a γ-lactam, is a crucial structural motif found in numerous pharmaceuticals and serves as a valuable synthetic intermediate. nih.gov The methods for its synthesis are diverse, reflecting its broad importance in chemistry.

Industrial and Laboratory Methods for 2-Pyrrolidinone (B116388) Production (e.g., Ammonolysis of γ-Butyrolactone)

The primary industrial route to 2-pyrrolidinone, the simplest γ-lactam, is the reaction of γ-butyrolactone (GBL) with ammonia (B1221849). researchgate.netchemspider.com This process is typically conducted under high-temperature and high-pressure conditions. In the vapor-phase method, aqueous GBL is treated with ammonia at temperatures of 250–290 °C and pressures of 0.4–1.4 MPa over solid magnesium silicate (B1173343) catalysts. researchgate.net This continuous process, carried out in a fixed-bed tubular reactor, achieves product yields of 75–85%. researchgate.net

Alternatively, the liquid-phase ammonolysis of GBL is also widely employed. This method involves reacting GBL with liquid or aqueous ammonia at temperatures between 250 to 290 °C and pressures ranging from 8.0 to 16.0 MPa, which can be performed without a catalyst. nih.govchemicalbook.com The presence of water in the reaction system has been found to improve selectivity towards 2-pyrrolidinone, with conversions of GBL reaching nearly 100% and selectivity exceeding 94%. nih.gov

| Parameter | Vapor-Phase Ammonolysis | Liquid-Phase Ammonolysis |

|---|---|---|

| Reactants | γ-Butyrolactone, Ammonia | γ-Butyrolactone, Liquid/Aqueous Ammonia |

| Catalyst | Solid magnesium silicate | Typically none required |

| Temperature | 250–290 °C | 250–290 °C |

| Pressure | 0.4–1.4 MPa | 8.0–16.0 MPa |

| Yield | 75–85% | >94% (Selectivity) |

Other, less common, synthetic routes to 2-pyrrolidinone include the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, and the hydrogenation of succinonitrile (B93025) under hydrolytic conditions. researchgate.net

Stereoselective Synthesis of Substituted Pyrrolidin-2-one Scaffolds

The synthesis of substituted pyrrolidin-2-ones, particularly those with defined stereochemistry, is of great interest for pharmaceutical applications. A common strategy involves the functionalization of optically pure cyclic precursors, with proline and 4-hydroxyproline (B1632879) being prominent starting materials. researchgate.net

One powerful method for creating densely functionalized pyrrolidin-2-ones is through multi-component reactions. For instance, a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in-situ lactamization, can produce 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereoisomers. researchgate.net Another advanced approach involves a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can generate pyrrolidines with up to four stereogenic centers in good yields and with high diastereoselectivity. chemicalbook.comwikipedia.org

Researchers have also developed methods starting from donor-acceptor cyclopropanes. A Lewis acid-catalyzed reaction of these cyclopropanes with primary amines like anilines or benzylamines leads to γ-amino esters, which then undergo in-situ lactamization to form 1,5-substituted pyrrolidin-2-ones. beilstein-journals.org

Chemoenzymatic and Organocatalytic Approaches to Pyrrolidin-2-one Derivatives

Modern synthetic chemistry increasingly employs enzymes and small organic molecules as catalysts to achieve high selectivity and milder reaction conditions.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes. Transaminases (TAs), for example, are used in the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone, initiating a spontaneous cyclization to form the chiral pyrrolidine (B122466) with excellent enantiomeric excess (>99.5% ee). nih.govnih.gov Another innovative one-pot photoenzymatic process combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or reduction step to produce chiral 3-amino- or 3-hydroxy-pyrrolidines from unfunctionalized pyrrolidine. organic-chemistry.org

Organocatalysis utilizes small chiral organic molecules to catalyze asymmetric transformations. The pyrrolidine scaffold itself is a privileged motif in this field, with numerous catalysts derived from proline. nih.govgoogle.comgoogle.com These organocatalysts are effective in a wide array of reactions, such as the Michael addition of aldehydes to nitroolefins, by activating substrates through the formation of enamine or iminium ion intermediates. google.comchemicalbook.com New pyrrolidine-based organocatalysts have been synthesized from accessible starting materials like (R)-glyceraldehyde acetonide, demonstrating the modularity and tunability of this approach. google.com

Formation of Pyrrolidin-2-one (Hydrogen Tribromide) Complexes

Hydrogen tribromide complexes, also known as perbromides, are versatile and stable solid brominating agents. Their formation involves the reaction of an organic base with hydrobromic acid and elemental bromine.

Optimized Protocols for Pyrrolidin-2-one (Hydrogen Tribromide) Synthesis

While specific optimized protocols for the synthesis of Pyrrolidin-2-one (hydrogen tribromide), also referred to as pyrrolidone hydrotribromide, are not extensively detailed in readily available literature, its preparation would follow the general synthesis for such amine perbromide reagents. This typically involves the treatment of the pyrrolidin-2-one base with bromine, often in the presence of hydrobromic acid or in a suitable solvent. The resulting complex precipitates as a stable, solid material that is easier and safer to handle than liquid bromine. Pyrrolidone hydrotribromide has been identified as a brominating agent with a notable selectivity for ketones over alkenes. researchgate.net

Synthesis and Structural Variations of N-Methylpyrrolidin-2-one Hydrotribromide (MPHT)

A structurally related and more widely documented analogue is N-Methylpyrrolidin-2-one Hydrotribromide (MPHT). The precursor, N-methyl-2-pyrrolidone (NMP), is produced industrially on a large scale, primarily by reacting γ-butyrolactone with methylamine (B109427) at elevated temperatures and pressures. wikipedia.org

The formation of the MPHT complex itself involves the reaction of the NMP base with hydrobromic acid and bromine. MPHT is recognized as a mild, efficient, and selective reagent for the bromination of various organic compounds, including carbonyls. researchgate.net Its stability and solid nature offer significant advantages in handling and reaction control compared to elemental bromine.

| Compound Name | Acronym | Precursor Ligand | General Synthetic Method | Key Characteristic |

|---|---|---|---|---|

| Pyrrolidin-2-one (hydrogen tribromide) | PHT | Pyrrolidin-2-one | Reaction of Pyrrolidin-2-one with HBr/Br2 | Selective brominating agent for ketones researchgate.net |

| N-Methylpyrrolidin-2-one Hydrotribromide | MPHT | N-Methyl-2-pyrrolidone (NMP) | Reaction of NMP with HBr/Br2 | Mild and selective solid brominating agent researchgate.net |

Principles of Organic Ammonium (B1175870) Tribromide (OATB) Formation and General Synthetic Methods

Organic ammonium tribromides (OATBs) are a class of reagents in which an organic ammonium cation is ionically bonded to a tribromide anion (Br₃⁻). These compounds are often stable, crystalline solids, which makes them easier and safer to handle, store, and weigh compared to elemental bromine, a hazardous and volatile liquid. OATBs function as effective brominating and oxidizing agents in a variety of organic transformations, releasing bromine in a controlled manner.

Several general synthetic methods have been established for the preparation of OATBs, often focusing on environmental benignity by avoiding the direct use of hazardous elemental bromine in the preparation protocol.

Common synthetic approaches include:

Oxidation of Ammonium Bromides: A prevalent and environmentally conscious method involves the in situ oxidation of an organic ammonium bromide salt. In this approach, the ammonium bromide is mixed with a secondary source of bromide ions, such as potassium bromide (KBr), and treated with an oxidizing agent.

Using Potassium Permanganate (B83412) (KMnO₄): A solvent-free approach involves grinding a mixture of a quaternary ammonium bromide, potassium bromide, and potassium permanganate with dilute sulfuric acid, often supported on silica (B1680970) gel. This method is advantageous due to its efficiency, mild reaction conditions, and high yields. rdd.edu.iq

Using Vanadium Pentoxide (V₂O₅) and Hydrogen Peroxide (H₂O₂): Stable crystalline OATBs can be readily synthesized from the reaction of the corresponding ammonium bromides with V₂O₅ and aqueous H₂O₂. rsc.orgnih.gov This method represents an environmentally favorable procedure for the biomimetic oxidation of bromide. researchgate.net

Direct Reaction with Elemental Bromine: Historically, OATBs were prepared by the direct addition of elemental bromine to a solution of the corresponding organic ammonium bromide. For instance, tetramethylammonium (B1211777) tribromide was first synthesized by treating tetramethylammonium bromide with bromine in acetic acid. chemicalbook.com While effective, this method involves handling hazardous liquid bromine.

The general reaction scheme for the oxidation method can be represented as: R₄N⁺Br⁻ + 2Br⁻ + [Oxidizing Agent] → R₄N⁺Br₃⁻

These methods provide access to a wide range of OATBs, which are valued for their selectivity in various chemical reactions, such as the bromination of ketones, alkenes, and activated aromatic compounds. rdd.edu.iqrsc.org

Table 1: General Synthetic Methods for Organic Ammonium Tribromides (OATBs) This table is interactive. You can sort and filter the data.

| Method | Quaternary Ammonium Bromide (QAB) | Oxidizing System / Reagent | Reaction Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidation | Benzyltrimethylammonium Bromide | KMnO₄ / H₂SO₄ / KBr | Grinding, Solvent-free | 86 | rdd.edu.iq |

| Oxidation | Tetrabutylammonium Bromide | KMnO₄ / H₂SO₄ / KBr | Grinding, Solvent-free | 85 | rdd.edu.iq |

| Oxidation | Tetraethylammonium Bromide | KMnO₄ / H₂SO₄ / KBr | Grinding, Solvent-free | 78 | rdd.edu.iq |

| Oxidation | Cetyltrimethylammonium Bromide | KMnO₄ / H₂SO₄ / KBr | Grinding, Solvent-free | 83 | rdd.edu.iq |

| Oxidation | Various (Me₄NBr, Et₄NBr, Bu₄NBr) | V₂O₅ / aq. H₂O₂ | Aqueous solution | Not specified | rsc.orgnih.gov |

| Direct Bromination | Tetramethylammonium Bromide | Elemental Bromine (Br₂) | Acetic Acid | Not specified | chemicalbook.com |

Design and Synthesis of Functionalized Pyrrolidin-2-one-Derived Tribromide Complexes

The design and synthesis of functionalized Pyrrolidin-2-one-Derived Tribromide Complexes represent a strategic approach to creating specialized reagents. By incorporating specific functional groups onto the pyrrolidin-2-one scaffold, it is theoretically possible to modulate the reactivity, selectivity, and solubility of the resulting tribromide complex, tailoring it for specific applications in organic synthesis.

Design Principles:

The design of these functionalized complexes begins with the synthesis of a pyrrolidin-2-one ring bearing the desired substituent(s). The functionalization can be targeted at two primary positions:

N-Substitution: The nitrogen atom of the lactam can be functionalized with a variety of substituents. A common method for preparing N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C). rdd.edu.iqresearchgate.net This allows for the introduction of alkyl, aryl, or other functionalized groups directly onto the nitrogen atom.

C-Substitution: The carbon backbone of the pyrrolidin-2-one ring can also be functionalized. For instance, 1,5-substituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and anilines or benzylamines. nih.gov Other methods allow for the introduction of substituents at various positions on the ring, providing access to a diverse range of precursors. rsc.orgacs.orgrsc.org

Proposed Synthetic Pathway:

Once the desired functionalized pyrrolidin-2-one precursor is obtained, its conversion to a tribromide complex would follow the general principles of OATB formation outlined in the previous section. The synthesis would conceptually proceed in two main steps:

Salt Formation: The functionalized pyrrolidin-2-one, which contains a basic nitrogen atom, would first be converted into its corresponding hydrobromide salt. This is achieved by reacting the precursor with hydrobromic acid (HBr). The protonation of the pyrrolidin-2-one nitrogen forms the requisite ammonium cation necessary for the tribromide salt structure.

Tribromide Formation: The resulting functionalized pyrrolidin-2-one hydrobromide salt is then subjected to one of the standard OATB synthetic methods. For example, it could be oxidized using an environmentally benign system like V₂O₅/H₂O₂ or KMnO₄ in the presence of an additional bromide source (e.g., KBr) to yield the final functionalized Pyrrolidin-2-one (Hydrogen Tribromide) complex.

This modular design and synthesis strategy allows for the potential creation of a library of novel brominating agents with tailored properties, derived from the vast array of possible functionalized pyrrolidin-2-one precursors.

Table 2: Conceptual Synthetic Design for Functionalized Pyrrolidin-2-one-Derived Tribromide Complexes This table illustrates a proposed synthetic route and is for conceptual purposes.

| Functionalized Precursor | Precursor Synthesis Method | Step 1: Reagents for Salt Formation | Intermediate Salt | Step 2: Reagents for Tribromide Formation | Proposed Final Product |

|---|---|---|---|---|---|

| 1-Phenylpyrrolidin-2-one | Condensation of aniline (B41778) and γ-butyrolactone | Hydrobromic Acid (HBr) | 1-Phenylpyrrolidin-2-one hydrobromide | KMnO₄ / KBr / H₂SO₄ | 1-Phenylpyrrolidin-2-one (hydrogen tribromide) |

| 1-Benzylpyrrolidin-2-one | Condensation of benzylamine (B48309) and γ-butyrolactone | Hydrobromic Acid (HBr) | 1-Benzylpyrrolidin-2-one hydrobromide | V₂O₅ / H₂O₂ / KBr | 1-Benzylpyrrolidin-2-one (hydrogen tribromide) |

| 5-Aryl-1-benzyl-pyrrolidin-2-one | From donor-acceptor cyclopropanes and benzylamine | Hydrobromic Acid (HBr) | 5-Aryl-1-benzyl-pyrrolidin-2-one hydrobromide | KMnO₄ / KBr / H₂SO₄ | 5-Aryl-1-benzyl-pyrrolidin-2-one (hydrogen tribromide) |

Mechanistic Investigations and Reactivity Pathways of Pyrrolidin 2 One Hydrogen Tribromide

Stereospecific and Regioselective Halogenation Reactions

Pyrrolidin-2-one (hydrogen tribromide) has demonstrated significant utility as a selective brominating agent, particularly for carbonyl compounds. Its reactivity is influenced by the formation of an enol or enolate intermediate, a common mechanism in the α-halogenation of ketones.

Selective α-Bromination of Carbonyl Compounds

Pyrrolidin-2-one (hydrogen tribromide) exhibits notable selectivity in the α-bromination of carbonyl compounds. Research has shown its effectiveness in differentiating between various functional groups within a molecule. For instance, in the presence of a ketone, an olefin, and an enol acetate, PHT demonstrates a preferential reactivity towards the ketone. researchgate.net This selectivity is crucial in complex syntheses where specific functional groups need to be targeted while leaving others intact.

An example of this selective bromination is the conversion of benzalacetone to C6H5CH=CHCOCH2Br, where the bromination occurs at the α-carbon of the carbonyl group without affecting the carbon-carbon double bond. researchgate.net The mechanism for the α-bromination of ketones under acidic conditions, which can be facilitated by reagents like PHT that can provide HBr, generally proceeds through the formation of an enol intermediate. The enol then acts as a nucleophile, attacking the electrophilic bromine.

Table 1: Selective α-Bromination of Benzalacetone with PHT

| Reactant | Reagent | Product |

| Benzalacetone | Pyrrolidin-2-one (hydrogen tribromide) | 4-phenyl-3-buten-2-one |

This table illustrates a representative example of the selective α-bromination of a carbonyl compound using Pyrrolidin-2-one (hydrogen tribromide).

α,α-Dibromination of Activated Ketones and Related Substrates (e.g., Tetralones)

While the selective monobromination of carbonyl compounds is a key feature of many brominating agents, the formation of α,α-dibrominated products can be achieved under specific conditions, often with more activated ketones. However, specific studies detailing the use of Pyrrolidin-2-one (hydrogen tribromide) for the α,α-dibromination of activated ketones, including substrates like tetralones, are not extensively available in the reviewed literature. Generally, successive halogenations at the α-position in acidic media are slower than the first because the electron-withdrawing halogen deactivates the enol formation. In contrast, under basic conditions, the inductive effect of the first halogen makes the remaining α-hydrogens more acidic, facilitating further halogenation.

Regioselectivity in Unsymmetrical Ketones towards Bromination

The regioselectivity of bromination in unsymmetrical ketones is a critical aspect of synthetic utility. Under acidic conditions, the halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon, as this proceeds through the thermodynamically more stable enol intermediate. Conversely, under basic conditions, the reaction tends to occur at the less substituted α-carbon due to the faster formation of the kinetically favored enolate.

While these general principles are well-established, specific research data on the regioselectivity of Pyrrolidin-2-one (hydrogen tribromide) with a range of unsymmetrical ketones is not readily found in the surveyed literature. The outcome of such reactions would likely depend on the precise reaction conditions employed, which would influence whether the reaction proceeds under kinetic or thermodynamic control.

Influence of Substrate Structure and Reaction Conditions on Selectivity (e.g., Solvent Effects, Concentration)

The selectivity of bromination reactions using Pyrrolidin-2-one (hydrogen tribromide) is significantly influenced by the reaction conditions. One of the key factors is the concentration of the reagent. Studies have shown that the selectivity of PHT is enhanced upon dilution. researchgate.net This suggests that a lower equilibrium concentration of bromine, furnished by the perbromide in nonpolar solvents, contributes to higher selectivity. researchgate.net

The choice of solvent also plays a crucial role. For the α-monobromination of aryl methyl ketones using various ammonium (B1175870) hydrotribromide salts, tetrahydrofuran (B95107) (THF) was found to be a highly effective reaction medium. jcsp.org.pk The addition of pyrrolidone to the reaction mixture has been observed to diminish the selectivity of PHT. researchgate.net This indicates that the equilibrium between the complex and free bromine is a critical factor in controlling the reaction's outcome.

Table 2: Factors Influencing Selectivity of PHT

| Factor | Effect on Selectivity |

| Dilution | Enhances selectivity |

| Addition of Pyrrolidone | Diminishes selectivity |

| Solvent Polarity | Lower polarity can increase selectivity by controlling bromine concentration |

This table summarizes the key factors that influence the selectivity of bromination reactions with Pyrrolidin-2-one (hydrogen tribromide).

Catalytic Activity in Organic Transformations

Beyond its role as a stoichiometric brominating agent, derivatives of pyrrolidin-2-one have shown potential as catalysts in other organic transformations.

Oxidation of Aldehydes to Carboxylic Acids Utilizing Pyrrolidin-2-one (Hydrogen Tribromide)

While direct catalytic use of Pyrrolidin-2-one (hydrogen tribromide) for aldehyde oxidation is not widely documented, a closely related compound, N-methylpyrrolidin-2-one hydrotribromide (MPHT), has been shown to be an efficient catalyst for the oxidation of various aromatic aldehydes to their corresponding carboxylic acids. This process utilizes aqueous hydrogen peroxide as the oxidant and proceeds under mild reaction conditions to give excellent yields. The catalytic role of MPHT in this transformation highlights the potential for this class of compounds to facilitate oxidation reactions, likely through the in-situ generation of an active bromine species.

Regioselective Ring-Opening of Epoxides with Nucleophiles Mediated by the Complex

The ring-opening of epoxides is a significant transformation in organic synthesis, providing access to a variety of functionalized molecules. nih.govresearchgate.netnih.gov The use of Pyrrolidin-2-one (hydrogen tribromide) as a mediating complex in these reactions offers a pathway to control the regioselectivity of the nucleophilic attack. Epoxides, due to their inherent ring strain, are susceptible to reactions with a wide range of nucleophiles. nih.govkhanacademy.orgmdpi.comacs.org The regioselectivity of this ring-opening is a critical aspect, determining the final product's structure.

Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. libretexts.org In this pathway, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. khanacademy.org This preference is due to the steric hindrance posed by substituents on the epoxide ring, which impedes the approach of the nucleophile to the more substituted carbon.

Conversely, under acidic conditions, the reaction mechanism can shift towards an SN1-like pathway. youtube.com The acid catalyst protonates the epoxide oxygen, making it a better leaving group and increasing the electrophilicity of the carbon atoms. In this scenario, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. youtube.com The pH of the reaction medium can therefore be a controlling factor in the reactivity and regioselectivity of the epoxide ring-opening process. researchgate.netsemanticscholar.org

The Pyrrolidin-2-one (hydrogen tribromide) complex can influence the regioselectivity by activating the epoxide ring and modulating the nucleophilicity of the attacking species. The nature of the nucleophile itself also plays a crucial role; for instance, carbon-based nucleophiles are widely used in these reactions. nih.govresearchgate.net The choice of solvent and other reaction conditions can further refine the regioselective outcome. researchgate.netsemanticscholar.org

Below is a table summarizing the general principles of regioselectivity in epoxide ring-opening reactions:

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Rationale |

| Basic/Nucleophilic | SN2 | Less substituted carbon | Minimized steric hindrance |

| Acidic | SN1-like | More substituted carbon | Stabilization of partial positive charge in the transition state |

Role of the Pyrrolidin-2-one Moiety in Reaction Mechanism

The pyrrolidin-2-one scaffold is a recurring motif in many biologically active compounds and plays a significant role as a building block in organic synthesis. nih.govnih.gov Its influence on reaction mechanisms can be attributed to several factors, including its ability to participate in ligand-accelerated catalysis, act as a directing group, and engage in hydrogen bonding to stabilize transition states.

Ligand-Accelerated Catalysis and Directing Group Effects

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a ligand enhances the rate of a catalyzed reaction. princeton.edu The pyrrolidin-2-one moiety can act as such a ligand, coordinating to a metal center and influencing its catalytic activity. This interaction can modify the steric and electronic properties of the catalyst, thereby affecting the reaction's efficiency and selectivity. acs.org

Furthermore, the pyrrolidin-2-one group can function as a directing group, guiding a reagent to a specific reaction site within a molecule. This is often achieved through the formation of a transient covalent bond or a non-covalent interaction between the directing group and the catalyst. This chelation brings the reactive center into proximity with the desired site for functionalization. Such directing group strategies are pivotal in achieving high levels of regioselectivity and stereoselectivity in C-H functionalization reactions, for instance. acs.orgrsc.org The amide functionality within the pyrrolidin-2-one ring is well-suited for this role, capable of coordinating with various transition metals.

Hydrogen Bonding in Transition State Stabilization and Stereocontrol

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the energy of transition states, thereby affecting reaction rates and stereochemical outcomes. nih.govrsc.org The pyrrolidin-2-one structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govrsc.org This dual functionality allows it to participate in a network of hydrogen bonds, which can pre-organize reactants and stabilize the transition state of a reaction. mdpi.comacs.org

In the context of stereocontrol, the rigid, cyclic structure of the pyrrolidin-2-one can create a well-defined chiral environment around the reactive center. rsc.orgnih.gov By engaging in specific hydrogen bonding interactions, it can favor the formation of one stereoisomer over another. acs.org For instance, in organocatalysis, pyrrolidine-based catalysts often rely on hydrogen bonding to control the facial selectivity of a nucleophilic attack on a prochiral substrate. mdpi.com The ability to form these stabilizing interactions can be the determining factor in the enantioselectivity and diastereoselectivity of a transformation. acs.org Theoretical studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the role of hydrogen bonding in these mechanistic pathways. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative data on reaction rates and the factors that influence them. The determination of the rate law, which expresses the relationship between the rate of a reaction and the concentration of reactants, is a primary objective of such studies. doubtnut.com

For reactions involving Pyrrolidin-2-one (hydrogen tribromide), kinetic experiments would typically involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time. This can be achieved through various analytical techniques, such as spectroscopy or chromatography, to measure the disappearance of reactants or the appearance of products.

The rate constant (k) is a proportionality constant in the rate law that is specific to a particular reaction at a given temperature. Its value can be determined from the experimental data. acs.org Furthermore, by conducting kinetic studies at different temperatures, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. This provides insight into the energy barrier that must be overcome for the reaction to occur.

In the context of Pyrrolidin-2-one (hydrogen tribromide) mediated reactions, kinetic studies can help to:

Elucidate the role of the complex in the rate-determining step.

Determine whether the complex acts as a catalyst or a stoichiometric reagent.

Provide evidence for the formation of reaction intermediates.

Quantify the effect of substituents on the reaction rate, offering insights into electronic and steric effects.

Understanding Reaction Mechanisms: Theoretical and Experimental Approaches

A comprehensive understanding of a reaction mechanism requires a synergistic combination of theoretical and experimental approaches. researchgate.net For reactions involving Pyrrolidin-2-one (hydrogen tribromide), this dual strategy is essential to unravel the intricate details of the transformation.

Theoretical Approaches:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigations. beilstein-journals.orgacs.org DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species, allowing for the mapping of the potential energy surface of the reaction. nih.gov

Identify the lowest energy reaction pathway and the rate-determining step. beilstein-journals.org

Visualize the transition state geometry, providing insights into bond-forming and bond-breaking processes.

Explain the origins of stereoselectivity and regioselectivity. acs.org

Probe the nature of non-covalent interactions, such as hydrogen bonding, that stabilize transition states. mdpi.com

Experimental Approaches:

Experimental studies provide the empirical evidence that is necessary to validate or refine the hypotheses generated from theoretical models. Key experimental techniques for mechanistic elucidation include:

Spectroscopic analysis: Techniques like NMR, IR, and mass spectrometry are used to identify and characterize reaction intermediates and products.

Kinetic studies: As discussed in the previous section, these experiments provide crucial information about the rate law and activation parameters of the reaction. acs.org

Isotope labeling studies: By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), the involvement of that atom in the rate-determining step can be probed through the kinetic isotope effect (KIE).

In-situ reaction monitoring: This allows for the direct observation of species present in the reaction mixture as the reaction progresses, providing real-time mechanistic information.

Stereochemical studies: Analyzing the stereochemistry of the products can provide valuable clues about the reaction mechanism, such as whether it proceeds through an SN1 or SN2 pathway.

By integrating the insights gained from both theoretical calculations and experimental observations, a detailed and robust mechanistic picture of reactions involving Pyrrolidin-2-one (hydrogen tribromide) can be constructed.

Computational Chemistry and Theoretical Studies of Pyrrolidin 2 One Hydrogen Tribromide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the intricacies of molecular complexes like Pyrrolidin-2-one (hydrogen tribromide), providing detailed insights into its electronic properties and reactive nature.

The formation of the Pyrrolidin-2-one (hydrogen tribromide) complex involves significant electronic rearrangement and specific non-covalent interactions. The complex is best described as an ion pair, consisting of a protonated pyrrolidin-2-one cation and a tribromide (Br₃⁻) anion.

Quantum chemical calculations indicate that protonation of the pyrrolidin-2-one moiety occurs preferentially at the carbonyl oxygen atom rather than the nitrogen atom. researchgate.nettandfonline.com This O-protonation is a result of the mesomeric effect within the amide group, which increases the electron density on the oxygen atom, making it the more basic site. researchgate.nettandfonline.com This creates a hydroxy-pyrrolinium cation.

The tribromide anion is a linear or nearly linear species with the negative charge distributed among the three bromine atoms. researchgate.net X-ray photoelectron spectroscopy studies on similar ionic liquids show that the terminal bromine atoms bear a greater partial negative charge than the central bromine atom. researchgate.net The bonding within the Br₃⁻ anion is a classic example of a three-center, four-electron bond.

The primary interaction holding the complex together is the electrostatic attraction between the O-protonated pyrrolidin-2-one cation and the tribromide anion. Additionally, hydrogen bonding between the newly formed O-H group and the terminal bromine atoms of the Br₃⁻ anion plays a crucial role in stabilizing the complex. DFT calculations can quantify these interactions, providing data on bond lengths, bond angles, and charge distribution.

Table 1: Illustrative Calculated Structural and Electronic Parameters for the Pyrrolidin-2-one (Hydrogen Tribromide) Complex

| Parameter | Calculated Value | Description |

|---|---|---|

| C=O Bond Length (in Cation) | ~1.30 Å | Lengthened compared to neutral pyrrolidin-2-one (~1.23 Å) due to protonation and resonance. |

| C-N Bond Length (in Cation) | ~1.32 Å | Shortened compared to neutral pyrrolidin-2-one (~1.38 Å), indicating increased double-bond character. |

| O-H Bond Length | ~0.98 Å | Typical length for a hydroxyl group proton. |

| Br-Br Bond Lengths (in Br₃⁻) | ~2.54 Å | Slightly longer than the Br₂ bond (~2.28 Å), consistent with the 3c-4e bonding model. |

| Mulliken Charge on Carbonyl O | ~ -0.6 e | Indicates significant negative charge localization prior to protonation. |

| Mulliken Charge on N | ~ -0.5 e | Shows delocalization of the nitrogen lone pair into the carbonyl group. |

Note: The values presented are illustrative and based on DFT calculations of analogous protonated amides and tribromide salts. Actual values would require specific calculations for this exact complex.

The five-membered ring of pyrrolidin-2-one is not planar and exists in various puckered conformations, typically described as envelope or twist forms. acs.org Computational studies on pyrrolidine (B122466) and its derivatives show that the energy differences between these conformers are small, allowing for rapid interconversion. acs.orgfrontiersin.org The two primary conformations are often defined by the position of the N-H bond, being either axial or equatorial. acs.org DFT calculations have been used to determine that the N-H equatorial structure is often the most stable conformer for the parent pyrrolidine. acs.org

Pyrrolidin-2-one can also exhibit lactam-lactim tautomerism, an equilibrium between the amide form (lactam) and the enol-imine form (lactim). Computational studies have firmly established that in both the gaseous phase and in solution, the lactam tautomer is overwhelmingly more stable. researchgate.nettandfonline.com The presence of a strong acid like HBr₃ would favor the protonated lactam form, as the oxygen of the carbonyl is the most basic site. tandfonline.com The lactim tautomer, while significantly less stable, can be a crucial intermediate in certain reactions, such as complexation with specific metal ions. researchgate.nettandfonline.com

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric parameters. libretexts.orgwayne.edulibretexts.org By mapping the PES using DFT calculations, chemists can identify the most favorable reaction pathways (minimum energy paths), locate transition states (saddle points), and characterize intermediates (local minima). wayne.edu

For the Pyrrolidin-2-one (hydrogen tribromide) complex, a key reaction pathway of interest is the α-halogenation of the pyrrolidin-2-one ring. nih.govlibretexts.org The PES for this reaction would map the energy changes as a bromine atom is transferred from the tribromide anion to the carbon atom adjacent to the carbonyl group (the α-carbon). The reaction likely proceeds through an enol or enolate intermediate of pyrrolidin-2-one. libretexts.org

The computational process involves:

Identifying Reactants and Products: The initial state is the pyrrolidin-2-one/HBr₃ complex, and the final state is α-bromopyrrolidin-2-one and HBr/Br₂ byproducts.

Locating the Transition State (TS): Calculations search for the saddle point on the PES connecting reactants and products. The geometry of the TS reveals the atomic arrangement at the peak of the activation energy barrier.

Mapping the Intrinsic Reaction Coordinate (IRC): Following the path of steepest descent from the TS to both the reactant and product sides confirms that the located TS correctly connects the desired minima. researchgate.net

Such studies on related systems have shown that these calculations can provide critical insights into reaction mechanisms and activation energies. nih.gov

When a reaction can yield multiple products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy (Ea). This product is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgmasterorganicchemistry.com

In the context of the halogenation of pyrrolidin-2-one, DFT can be used to analyze this dichotomy. For example, bromination could potentially occur at the α-carbon to produce 3-bromopyrrolidin-2-one (B1278239) or, under forcing conditions, 3,3-dibromopyrrolidin-2-one. DFT calculations of the potential energy surface would provide the activation energies and the relative stabilities of these products.

Table 2: Hypothetical Energy Profile for Bromination of Pyrrolidin-2-one

| Parameter | Pathway to 3-bromo (Product A) | Pathway to 3,3-dibromo (Product B) | Interpretation |

|---|---|---|---|

| Activation Energy (ΔG‡) | Lower | Higher | Product A is the kinetic product, formed faster at low temperatures. |

| Product Stability (ΔG) | Less Stable | More Stable | Product B is the thermodynamic product, favored at higher temperatures under equilibrium. |

Computational studies on the reactions of pyrrolidin-2,3-dione derivatives have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product. nih.gov This highlights the importance of calculating the transition state energies to predict reaction outcomes accurately.

DFT calculations are a highly effective tool for predicting and interpreting spectroscopic data, providing a direct link between observed spectra and molecular structure. dtic.mil

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. mdpi.com For the Pyrrolidin-2-one (hydrogen tribromide) complex, the most significant changes in the IR spectrum compared to neutral pyrrolidin-2-one are expected for the amide bands. Protonation of the carbonyl oxygen would cause the C=O stretching frequency (Amide I band, typically ~1690 cm⁻¹) to decrease significantly and shift into the C=N/C=C stretching region, while a new, broad O-H stretching band would appear. The N-H stretching frequency would also be affected by changes in hydrogen bonding. Comparing calculated spectra for different possible structures (e.g., O-protonated vs. N-protonated) with experimental data can confirm the site of protonation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (δ) and coupling constants. nih.govresearchgate.net For the Pyrrolidin-2-one cation, significant changes are predicted:

¹H NMR: The protons on the α-carbon (C3) would experience a downfield shift due to the electron-withdrawing effect of the adjacent protonated carbonyl group. A new, exchangeable proton signal for the O-H group would also be present.

¹³C NMR: The carbonyl carbon (C2) would show a significant downfield shift upon protonation. The α-carbon (C3) would also be deshielded.

By comparing the calculated chemical shifts for various isomers or conformers with experimental values, it is possible to determine the predominant structure in solution. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comnumberanalytics.com

In the context of the electrophilic bromination of pyrrolidin-2-one by the tribromide complex, FMO analysis helps to rationalize the reaction's feasibility and regioselectivity. The reaction is typically viewed as an interaction between a nucleophile (the pyrrolidin-2-one, likely in its enol tautomer form) and an electrophile (the bromine source).

HOMO of Pyrrolidin-2-one (Enol form): The HOMO of the enol tautomer would be a π-orbital with the highest electron density localized on the α-carbon. This makes the α-carbon the most nucleophilic site, poised to attack an electrophile. arabjchem.org

LUMO of the Bromine Source: The electrophile could be Br₂ (in equilibrium with Br₃⁻) or the Br₃⁻ anion itself. The LUMO of Br₂ is the σ* antibonding orbital. The interaction involves the donation of electron density from the HOMO of the enol into this σ* LUMO, leading to the cleavage of the Br-Br bond and the formation of a new C-Br bond. cureffi.orgyoutube.com

The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a key indicator of reactivity; a smaller energy gap generally corresponds to a more facile reaction. arabjchem.org FMO analysis thus provides a qualitative but powerful framework for understanding why α-halogenation is a common and favorable reaction pathway for this system. numberanalytics.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the atomic-scale behavior of chemical systems over time. For the Pyrrolidin-2-one (hydrogen tribromide) complex, MD simulations can provide critical insights into its dynamic behavior in solution, revealing how the constituent ions interact with each other and with the surrounding solvent molecules. While specific MD studies on this exact complex are not extensively documented in publicly available literature, the behavior can be inferred from simulations of its constituent parts and analogous systems, such as pyrrolidinium-based ionic liquids and other amide-solvent systems.

The solvation of the Pyrrolidin-2-one (hydrogen tribromide) complex is a critical factor governing its stability and reactivity in a solvent. The dissolution process involves the dissociation of the ionic pair into the protonated pyrrolidin-2-one cation and the tribromide anion, each of which will be surrounded by a shell of solvent molecules.

In a polar aprotic solvent, such as acetonitrile, the interactions would be different. While the solvent can accept hydrogen bonds from the pyrrolidin-2-one cation, it cannot donate them. This would lead to a different structuring of the solvent around the cation. The interactions with the tribromide anion would be primarily of a dipole-induced dipole nature.

The following table summarizes the expected primary intermolecular interactions between the components of Pyrrolidin-2-one (hydrogen tribromide) and different solvent types, based on general principles of solvation.

| Interacting Species | Solvent Type | Primary Interaction Type | Expected Relative Strength |

| Pyrrolidin-2-one Cation (N-H, O-H) | Polar Protic (e.g., Water) | Hydrogen Bonding (Donating) | Strong |

| Pyrrolidin-2-one Cation | Polar Aprotic (e.g., Acetonitrile) | Hydrogen Bonding (Donating) | Moderate |

| Tribromide Anion | Polar Protic (e.g., Water) | Ion-Dipole, Hydrogen Bonding (Accepting) | Moderate to Weak |

| Tribromide Anion | Polar Aprotic (e.g., Acetonitrile) | Ion-Dipole, Dispersion | Weak |

In solution, the interaction between the protonated pyrrolidin-2-one "ligand" and the tribromide anion is a dynamic process. MD simulations of similar ionic systems reveal that the ions are not statically bound but rather exist in a dynamic equilibrium of associated and dissociated states. The lifetime of the ion pair would depend on the solvent's dielectric constant and its ability to solvate the individual ions.

The dynamics would involve the constant exchange of solvent molecules in the first solvation shell of both the cation and the anion. The tribromide anion may approach the pyrrolidin-2-one cation from different directions, leading to a variety of transient interaction geometries. The flexibility of the five-membered pyrrolidin-2-one ring would also contribute to the dynamics, with ring puckering motions potentially influencing the accessibility of the hydrogen bond donor sites to the anion.

Intermolecular Interaction Analysis

A detailed analysis of the intermolecular interactions is crucial for understanding the forces that hold the Pyrrolidin-2-one (hydrogen tribromide) complex together. This can be achieved through quantum chemical calculations on model systems.

The primary attractive force between the protonated pyrrolidin-2-one cation and the tribromide anion is expected to be a strong hydrogen bond. The acidic proton, likely on the carbonyl oxygen (forming a hydroxyl group) or the nitrogen atom, would interact with the electron-rich tribromide anion. Computational studies on similar systems involving amides and halides have shown that N-H···X⁻ and O-H···X⁻ hydrogen bonds are significant stabilizing interactions.

The strength of this hydrogen bond can be estimated using computational methods like Density Functional Theory (DFT). Key parameters that would be calculated include the bond length, the bond angle, and the interaction energy. For a strong hydrogen bond, one would expect a short donor-acceptor distance and a nearly linear arrangement (approaching 180°).

Recent theoretical studies on noncovalent interactions in supramolecular complexes with polyhalides have provided insights into the nature of these bonds. mdpi.com The strength of such interactions can be quantified through methods like the Quantum Theory of Atoms in Molecules (QTAIM).

The following table presents hypothetical but plausible data for the hydrogen bond between the protonated pyrrolidin-2-one cation and the tribromide anion, based on typical values from computational studies of similar amide-halide systems.

| Hydrogen Bond Parameter | Hypothetical Calculated Value | Interpretation |

| H···Br distance | 1.9 - 2.2 Å | Indicates a strong hydrogen bond. |

| N/O-H···Br angle | 160 - 175° | Close to linear, characteristic of strong hydrogen bonds. |

| Interaction Energy | -10 to -20 kcal/mol | A significant stabilizing interaction. |

| Electron Density at Bond Critical Point (ρ) | 0.02 - 0.04 a.u. | Suggests a significant degree of covalent character. |

| Laplacian of Electron Density (∇²ρ) | > 0 | Indicates a closed-shell interaction, typical for hydrogen bonds. |

This data is illustrative and based on values reported for analogous systems in computational chemistry literature.

Ion-Dipole and Dipole-Dipole Interactions: The permanent dipole moment of the pyrrolidin-2-one cation interacts with the charge of the tribromide anion and its induced dipole.

Dispersion Forces: Also known as London forces, these are present between all molecules and arise from transient fluctuations in electron density. Given the large, polarizable nature of the tribromide anion, dispersion forces are expected to play a significant role in the complex's stability.

Halogen Bonding: While the primary interaction is a hydrogen bond, the terminal bromine atoms of the tribromide anion could potentially act as halogen bond donors to other electron-rich sites in the surrounding environment, though this is less likely to be a dominant intramolecular force within the primary complex.

Computational tools like Non-Covalent Interaction (NCI) plots can be used to visualize these weak interactions. These plots identify regions of space where non-covalent interactions are significant and characterize them as attractive or repulsive. For the Pyrrolidin-2-one (hydrogen tribromide) complex, an NCI analysis would likely show a large, attractive surface corresponding to the primary hydrogen bond, surrounded by weaker, more diffuse attractive surfaces representing van der Waals and dispersion interactions. Recent reviews have highlighted the progress in theoretical studies of noncovalent interactions in supramolecular complexes with polyhalides. mdpi.com

Advanced Applications in Organic Synthesis Utilizing Pyrrolidin 2 One Hydrogen Tribromide

Reagent in Targeted Halogenation for Fine Chemical Synthesis

The controlled and selective introduction of bromine atoms into organic molecules is a fundamental transformation in the synthesis of pharmaceuticals and specialty chemicals. Pyrrolidin-2-one (hydrogen tribromide) offers a high degree of selectivity, making it an invaluable tool for these intricate syntheses.

Synthesis of Key Halogenated Intermediates for Pharmaceutical Compounds

Halogenated organic compounds are crucial building blocks in the pharmaceutical industry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The pyrrolidine (B122466) ring, for instance, is a prevalent scaffold in a multitude of clinically used drugs. The introduction of bromine using reagents like Pyrrolidin-2-one (hydrogen tribromide) can facilitate further functionalization and molecular complexity.

While direct examples of Pyrrolidin-2-one (hydrogen tribromide) in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the utility of organic ammonium (B1175870) tribromides in creating vital halogenated precursors is well-established. For instance, the regioselective bromination of aromatic and heterocyclic systems is a critical step in building the core structures of many pharmaceuticals. The pyrrolidine-2-one moiety itself is a key component of various bioactive molecules with applications as antibacterial, antifungal, anticancer, and anticonvulsant agents. researchgate.netresearchgate.netnih.gov The targeted bromination of such scaffolds or their precursors using a selective reagent like Pyrrolidin-2-one (hydrogen tribromide) would be a strategic step in the synthesis of advanced pharmaceutical derivatives.

Research on various pyrrolidine-2-one derivatives has demonstrated their significant pharmacological potential. rdd.edu.iq The synthesis of these derivatives often involves multiple steps where selective halogenation can play a crucial role in modifying the electronic and steric properties of the molecule to enhance its biological activity.

Preparation of Specialty Organic Molecules with High Bromination Selectivity

A significant advantage of Pyrrolidin-2-one (hydrogen tribromide), referred to in some studies as "pyrrolidone–bromine complex" (PHT), is its remarkable selectivity in bromination reactions. researchgate.net Research has shown that PHT exhibits a high preference for the bromination of ketones over olefins and enol acetates. researchgate.net This chemoselectivity is crucial in the synthesis of complex molecules possessing multiple reactive sites.

The selectivity of PHT is influenced by reaction conditions. For example, the conversion of benzalacetone to C6H5CH=CHCOCH2Br is a cited example of its application. researchgate.net The selectivity is enhanced upon dilution and diminishes with the addition of pyrrolidone to the reaction mixture. researchgate.net This suggests that the reagent's efficacy can be fine-tuned for specific synthetic needs. The high selectivity of such perbromides is attributed to their ability to provide a low equilibrium concentration of bromine, particularly in nonpolar solvents. researchgate.net

The data below illustrates the comparative reactivity of different substrates towards bromination by PHT in tetrahydrofuran (B95107).

| Substrate | Relative Reactivity |

| Ketone | High |

| Olefin | Low |

| Enol Acetate | Low |

This table demonstrates the high selectivity of Pyrrolidin-2-one (hydrogen tribromide) for the bromination of ketones over other functional groups.

Furthermore, polymer-supported vinylpyridine-hydrotribromide complexes, which are analogous to PHT, are widely used as brominating and oxidizing agents in various industrially significant reactions. researchgate.net These solid bromine sources allow for the controlled release of bromine, enhancing safety and selectivity. researchgate.net

Catalytic Agent in Multi-Component and Domino Reactions

Beyond its role as a stoichiometric brominating agent, Pyrrolidin-2-one (hydrogen tribromide) and related compounds exhibit catalytic activity in complex organic transformations, such as multi-component and domino reactions. These reactions are highly valued for their efficiency in building molecular complexity in a single step.

Utility in Flavonoid Synthesis and Derivatization

Flavonoids are a class of natural products with diverse biological activities. Their synthesis and derivatization are of significant interest in medicinal chemistry. While the direct use of Pyrrolidin-2-one (hydrogen tribromide) as a catalyst in flavonoid synthesis is not explicitly detailed, the application of pyrrolidine as a catalyst in the synthesis of flavonols is well-documented. acs.org A novel method for synthesizing flavonols from 2'-hydroxyl acetophenone (B1666503) and benzaldehyde (B42025) is promoted by pyrrolidine under aerobic conditions in water. acs.org

Furthermore, an efficient one-step synthesis of piperidin-2-yl and pyrrolidin-2-yl flavonoid alkaloids has been achieved through a highly regioselective phenolic Mannich reaction of chrysin (B1683763) with cyclic imines. epfl.ch Given that organic ammonium tribromides can act as catalysts in various organic transformations, it is plausible that Pyrrolidin-2-one (hydrogen tribromide) could play a role in facilitating certain steps of flavonoid synthesis or in the subsequent derivatization of the flavonoid core through selective bromination.

Broader Scope in Oxidation and Ring-Opening Catalysis

The catalytic utility of organic ammonium tribromides extends to oxidation and ring-opening reactions. Quaternary ammonium tribromides (QATBs) have been shown to catalyze the oxidation of alcohols to carbonyl compounds using hydrogen peroxide as the oxidant, achieving good yields under mild conditions. tandfonline.comresearchgate.net This suggests a potential application for Pyrrolidin-2-one (hydrogen tribromide) in similar oxidative transformations.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 90 |

| 1-Phenylethanol | Acetophenone | 85 |

| Cyclohexanol | Cyclohexanone | 80 |

This table showcases the catalytic efficiency of a representative organic ammonium tribromide in the oxidation of alcohols, suggesting a similar potential for Pyrrolidin-2-one (hydrogen tribromide). tandfonline.com

While specific studies on Pyrrolidin-2-one (hydrogen tribromide) in ring-opening catalysis are limited, the broader field of pyrrolidine chemistry involves various ring-opening and functionalization reactions. researchgate.net

Development of Sustainable and Environmentally Benign Bromination Methods

The development of environmentally friendly chemical processes is a central goal of green chemistry. Traditional bromination methods often involve the use of hazardous elemental bromine and chlorinated solvents. The use of solid, stable brominating agents like Pyrrolidin-2-one (hydrogen tribromide) represents a significant step towards safer and more sustainable protocols.

Organic ammonium tribromides are considered environmentally benign reagents due to their ease of handling, reduced toxicity compared to molecular bromine, and often milder reaction conditions. tandfonline.com The development of solvent-free bromination methodologies using quaternary ammonium tribromides further enhances their green credentials. acs.org These reactions can be carried out under thermal or microwave conditions, eliminating the need for volatile organic solvents. acs.org

The principles of green chemistry can be quantitatively assessed using various metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). nih.govwiley-vch.demdpi.combohrium.comresearchgate.net The use of catalytic amounts of reagents like Pyrrolidin-2-one (hydrogen tribromide) in oxidation reactions, for example, would lead to a significantly lower E-Factor (less waste generated per kilogram of product) compared to stoichiometric processes.

The pursuit of sustainable bromination has also led to the exploration of systems like H2O2-HBr in aqueous media, which offers a green approach to both electrophilic and radical brominations. nih.gov The development and application of reagents like Pyrrolidin-2-one (hydrogen tribromide) align with these goals by providing a safer, more selective, and potentially recyclable alternative to traditional brominating agents.

Future Prospects in Catalysis and Methodological Development

The unique properties of Pyrrolidin-2-one (hydrogen tribromide) position it as a compound with considerable potential for future applications in both catalysis and the broader development of synthetic methodologies. Its solid nature, coupled with its selectivity, offers a foundation for creating more sustainable and efficient chemical processes.

One promising avenue of future research lies in the development of catalytic systems that utilize Pyrrolidin-2-one (hydrogen tribromide) or similar polyhalide complexes. While currently used as a stoichiometric reagent, its ability to deliver a controlled amount of bromine suggests the possibility of designing catalytic cycles where the active brominating species is regenerated in situ. This would not only improve the atom economy of reactions but also minimize waste, aligning with the principles of green chemistry. Future investigations may focus on combining PHT with other catalytic species to achieve novel transformations or to enhance the efficiency of existing ones. The exploration of its potential in asymmetric catalysis, where the pyrrolidinone backbone could be suitably modified to induce stereoselectivity, represents another exciting frontier.

Further methodological development is anticipated to broaden the scope of Pyrrolidin-2-one (hydrogen tribromide)'s applications in organic synthesis. While its utility in the selective bromination of ketones is established, its reactivity towards other functional groups remains an area ripe for exploration. For instance, while current literature does not extensively cover its use in reactions such as the thiocyanation of indoles or the oxidation of sulfides, the fundamental reactivity of the tribromide anion suggests that under specific conditions, such transformations might be achievable. Future research could focus on screening PHT against a wider array of substrates and reaction types, potentially uncovering novel and synthetically useful transformations.

Moreover, the development of polymer-supported versions of Pyrrolidin-2-one (hydrogen tribromide) could lead to significant advancements in process chemistry. Immobilizing the reagent on a solid support would simplify product purification, as the spent reagent could be easily removed by filtration. This would be particularly advantageous in large-scale industrial applications, reducing both cost and environmental impact. Research in this area could draw inspiration from existing polymer-supported reagents and catalysts to design robust and recyclable systems based on the PHT scaffold.

Environmental Fate and Degradation Mechanisms of Pyrrolidin 2 One Hydrogen Tribromide

Hydrolytic Stability and Decomposition Pathways of the Complex

The pyrrolidin-2-one molecule itself is known for its good chemical stability. nih.gov It is a lactam, a cyclic amide, and while amides can undergo hydrolysis to their parent amine and carboxylic acid (in this case, 4-aminobutanoic acid), this process is typically slow under neutral environmental pH and temperature conditions. The stability of N-alkylpyrrolidin-2-ones is also noted, suggesting the core ring structure is robust. utb.cz Therefore, under typical environmental conditions, the pyrrolidin-2-one moiety is expected to be hydrolytically stable.

Upon heating to decomposition, pyrrolidin-2-one is known to emit toxic fumes of nitrogen oxides. nih.govnih.gov

Photochemical Degradation Studies of Pyrrolidin-2-one and its Derivatives

While direct photolysis of pyrrolidin-2-one and its derivatives is not a primary degradation pathway, photocatalytic degradation has been shown to be effective, particularly for N-substituted derivatives like N-methyl-2-pyrrolidone (NMP). These studies serve as a model for the potential photochemical fate of the pyrrolidin-2-one ring.

Heterogeneous photocatalysis, often using a semiconductor like titanium dioxide (TiO₂) and UV irradiation, can effectively degrade these compounds. researchgate.netresearchgate.net The process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals, which attack the organic molecule. researchgate.netnih.gov Studies on NMP show that degradation is influenced by several factors, including catalyst loading, temperature, and pH, with neutral or slightly acidic conditions often being optimal. researchgate.netresearchgate.net

For instance, the photocatalytic degradation of NMP using UV-C light in the presence of persulfate (PMS) as a source of radicals resulted in 97.5% degradation of the parent compound. nih.gov Similarly, studies on pyrrolidine (B122466) (the parent amine without the keto group) demonstrated rapid and complete degradation to carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) within minutes under optimal conditions (pH 9, 4 mmol/L TiO₂, 25 min UV irradiation). ijcce.ac.irscispace.comijcce.ac.ir This suggests that the core ring structure is susceptible to photocatalytic breakdown.

| Compound | Method | Key Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| N-methyl-2-pyrrolidone (NMP) | UV/TiO₂ Photocatalysis | Optimal TiO₂ loading: 0.1 wt%; Optimal Temp: 45°C; Neutral or slightly acidic pH | Effective degradation; follows pseudo-first-order kinetics. | researchgate.net |

| N-methyl-2-pyrrolidone (NMP) | UV-C/PMS Photocatalysis | pH = 6.3; [NMP] = 10 mg/L; [PMS] = 300 mg/L | 97.5% degradation of NMP; 26.86% TOC removal. SO₄•⁻ identified as the dominant radical. | nih.gov |

| N-methyl-2-pyrrolidone (NMP) | UV/TiO₂ Photocatalysis | UVA, UVC, and UVLED light sources; Optimal TiO₂ loading: 0.9 g/L | Highest degradation rate achieved in neutral conditions. Apparent rate constants (kobs) were 0.0454 min⁻¹ (UVC), 0.0205 min⁻¹ (UVA), and 0.0125 min⁻¹ (UVLED). | researchgate.net |

| Pyrrolidine | UV/TiO₂ Photocatalysis | Optimal pH=9; Optimal [TiO₂] = 4 mmol/L; UV irradiation time: 25 min | Complete degradation to CO₂ and NH₃. Direct photolysis was negligible. | ijcce.ac.irscispace.com |

Biological Degradation and Biotransformation Pathways

The pyrrolidin-2-one moiety is susceptible to biological degradation by various microorganisms. Biotransformation typically involves oxidative reactions that modify the pyrrolidine ring or its substituents, often leading to ring cleavage and eventual mineralization.

Microbial Communities Involved in Pyrrolidin-2-one Moiety Degradation

Specific microbial communities capable of degrading N-substituted pyrrolidin-2-ones have been isolated from environmental samples like river water and soil. These communities often work in consortia, where different species carry out successive steps in the degradation pathway.

In the degradation of 1-octylpyrrolidin-2-one (B1229347) (NOP), a bacterial pair was identified where degradation was initiated by octane-utilizing bacteria of the genus Phenylobacterium. utb.cz This initial step was followed by further degradation by other bacteria, namely Bordetella petrii and Arthrobacter sp., which were able to assimilate the nitrogen from the lactam ring. utb.cz Studies on the degradation of the parent amine, pyrrolidine, have identified that various strains of Mycobacterium can utilize it as a sole carbon, nitrogen, and energy source, a process that involves a cytochrome P450 enzyme. nih.gov

| Microbial Genus | Degraded Compound | Role in Degradation | Reference |

|---|---|---|---|

| Phenylobacterium | 1-octylpyrrolidin-2-one (NOP) | Initiates degradation by oxidizing the N-octyl chain. | utb.cz |

| Bordetella | 1-octylpyrrolidin-2-one (NOP) intermediate | Further degrades the intermediate and assimilates nitrogen. | utb.cz |

| Arthrobacter | 1-octylpyrrolidin-2-one (NOP) intermediate | Further degrades the intermediate and assimilates nitrogen. | utb.cz |

| Mycobacterium | Pyrrolidine | Utilizes the compound as a sole source of carbon, nitrogen, and energy. | nih.gov |

Elucidation of Metabolic Intermediates and Ultimate Fate in Environmental Systems

Biotransformation of pyrrolidin-2-one derivatives proceeds through several key metabolic pathways, primarily involving oxidation. Common reactions include hydroxylation of the pyrrolidine ring, oxidation of N-alkyl substituents, and subsequent cleavage of the lactam ring. nih.govresearchgate.net

In the degradation of 1-octylpyrrolidin-2-one, bacteria from the genus Phenylobacterium oxidize the N-octyl chain, leading to the formation of the intermediate 4-(2-oxopyrrolidin-1-yl)butanoic acid. utb.cz Subsequent degradation by other bacteria completes the process. utb.cz For other derivatives, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA), metabolic transformations include hydroxylation at the C5 position of the pyrrolidine ring, followed by oxidative C-N bond cleavage. nih.gov This cleavage results in ring-opened products like N-[(2,6-dimethylphenylcarbamoyl)methyl]-4-hydroxybutyrylamide and N-[(2,6-dimethylphenyl-carbamoyl)methyl]succinamic acid. nih.gov

Similarly, the metabolism of N-methyl-2-pyrrolidone (NMP) in humans proceeds via hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is the major metabolite. nih.gov Further oxidation can lead to the formation of N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov

The ultimate fate of the pyrrolidin-2-one moiety in environmental systems, following these transformations, is likely mineralization to carbon dioxide, water, and inorganic nitrogen, as microbial communities are capable of utilizing the compound as both a carbon and nitrogen source. utb.cznih.gov

Environmental Transport and Persistence Considerations (Focus on Chemical Stability and Transformation)

The environmental persistence of Pyrrolidin-2-one (hydrogen tribromide) is largely determined by the stability of the pyrrolidin-2-one ring. The compound exhibits good chemical stability and is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov While some derivatives like 1-octylpyrrolidin-2-one are reported to be stable to photolytic degradation, photocatalytic processes can significantly accelerate its breakdown. utb.czresearchgate.net